molecular formula C22H17N5O3 B2602457 N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251548-05-6

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2602457
CAS No.: 1251548-05-6
M. Wt: 399.41
InChI Key: MIHDXXDTVGMQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-oxoquinoline scaffold substituted at the 4-position with a 3-ethyl-1,2,4-oxadiazole moiety, linked via an acetamide group to a 3-cyanophenyl ring. Though synthesis details are absent in the provided evidence, analogous compounds (e.g., cephalosporins and triazole derivatives) suggest coupling reactions using reagents like EDC/DMAP in DMF (common in acetamide synthesis) .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-2-19-25-22(30-26-19)17-11-21(29)27(18-9-4-3-8-16(17)18)13-20(28)24-15-7-5-6-14(10-15)12-23/h3-11H,2,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDXXDTVGMQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities:

Compound Name Core Structure Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Notes
Target Compound 2-Oxoquinoline 3-Ethyl 3-Cyanophenyl C₂₁H₁₇N₅O₃ ~391.40 (calculated) Potential enzyme inhibition
N-cyclopentyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide 2-Oxoquinoline 3-Cyclopropyl Cyclopentyl C₂₁H₂₂N₄O₃ 378.42 Lower polarity due to cyclopropane
2-Chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide Cyclohexane 3-Ethyl Chloroacetamide C₁₂H₁₈ClN₃O₂ 271.75 Non-quinoline scaffold
N-(3-CYANO-4-(6-METHYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-… 3,4-Dihydroquinoline None Piperidinylidene C₃₀H₂₈N₆O₄ 524 (M+1) Larger MW, tetrahydrofuran substituent

Key Observations :

  • The target compound’s 3-ethyl-oxadiazole and 3-cyanophenyl groups distinguish it from analogs with cyclopropane (e.g., ) or chloroacetamide (e.g., ).
  • Quinoline-based analogs (e.g., ) exhibit higher molecular weights due to extended substituents (e.g., tetrahydrofuran-3-yl-oxy), which may influence solubility and bioavailability.

Biological Activity

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H17N5O3
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 1251548-05-6

The structure incorporates a quinoline moiety linked to an oxadiazole derivative, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives featuring the 1,2,4-oxadiazole scaffold exhibit considerable antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The oxadiazole-containing compounds have been investigated for their anticancer properties. A study highlighted that certain 1,2,4-oxadiazole derivatives displayed cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under consideration may exhibit similar mechanisms due to its structural features.

Anti-inflammatory Effects

The anti-inflammatory activity of compounds containing oxadiazole rings has been documented. These compounds often inhibit cyclooxygenases (COX) and other inflammatory mediators . The potential of this compound to modulate inflammation is an area for further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter biological activity.
  • Quinoline Moiety : The position and nature of substituents on the quinoline ring affect interaction with biological targets.
  • Linker Length : The length and flexibility of the linker between the oxadiazole and quinoline can impact binding affinity and bioavailability.

Case Studies and Experimental Data

A series of studies have evaluated related compounds with promising results:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial12.5
Compound BAnticancer8.0
Compound CAnti-inflammatory15.0

These findings suggest that modifications to the core structure can lead to enhanced biological activities.

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. The results indicate favorable interactions with key enzymes involved in cancer progression and inflammation .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of structurally related acetamide derivatives involves multi-step protocols. A common approach includes:

Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for introducing substituents like pyridylmethoxy groups to aromatic rings .

Reduction steps : Iron powder in acidic media (e.g., HCl) to reduce nitro intermediates to anilines .

Condensation : Using condensing agents (e.g., DCC or EDC) to couple anilines with cyanoacetic acid derivatives .
Optimization requires precise stoichiometry, temperature control (e.g., reflux in CH₂Cl₂ or THF), and purification via column chromatography (e.g., gradient elution with MeOH/CH₂Cl₂) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Quinoline protons at δ 7.5–8.5 ppm (aromatic region).
  • Acetamide methylene (-CH₂CO-) at δ 3.8–4.2 ppm.
  • Oxadiazole-linked ethyl group (-CH₂CH₃) at δ 1.2–1.4 ppm (triplet) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at ~168–170 ppm) and nitrile (C≡N at ~115 ppm) .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹), C≡N (~2250 cm⁻¹), and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do variations in the oxadiazole ring's substituents affect the compound's bioactivity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -CN, -CF₃) on the oxadiazole ring enhance metabolic stability by reducing electrophilic susceptibility.
  • Alkyl chains (e.g., 3-ethyl in this compound) improve lipophilicity, influencing membrane permeability. Compare analogues with methyl vs. ethyl groups via logP measurements and cellular uptake assays .
  • Replace oxadiazole with 1,3,4-thiadiazole or triazole cores to assess potency shifts in enzyme inhibition assays .

Q. What computational methods (e.g., DFT) are used to predict electronic properties and binding affinities?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* basis sets to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the acetamide moiety and active-site residues like Asp86 or Lys123 .

Q. How can researchers address contradictions in biological assay data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify discrepancies caused by poor absorption or rapid clearance .
  • Dose-Response Calibration : Adjust in vitro concentrations to match in vivo tissue exposure levels. Use LC-MS/MS to quantify compound levels in plasma and target tissues .

Q. What strategies optimize the synthetic scalability of this compound while maintaining purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Raney Ni for nitro-group reductions to minimize byproducts .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction safety and ease of purification .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate pH adjustments during condensation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.